![molecular formula C32H47N3O2 B14237505 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol typically involves a multi-step process. One common method is the condensation reaction between 2-aminobenzimidazole and 5-octadecoxy-2-hydroxybenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group in the compound can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitrobenzimidazoles and halogenated benzimidazoles.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Potential use in the treatment of cancer due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
類似化合物との比較
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol can be compared with other benzimidazole derivatives, such as:
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-methoxyphenol
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-ethoxyphenol
These compounds share a similar benzimidazole core but differ in the length and type of the alkoxy chain attached to the phenol group
特性
分子式 |
C32H47N3O2 |
|---|---|
分子量 |
505.7 g/mol |
IUPAC名 |
2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol |
InChI |
InChI=1S/C32H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27(31(36)25-28)26-33-32-34-29-20-17-18-21-30(29)35-32/h17-18,20-23,25-26,36H,2-16,19,24H2,1H3,(H,34,35)/b33-26+ |
InChIキー |
RXYJACSNWLKSBJ-MHTZHOPKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)/C=N/C2=NC3=CC=CC=C3N2)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=NC3=CC=CC=C3N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


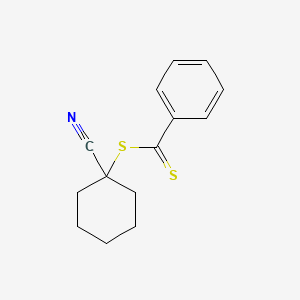
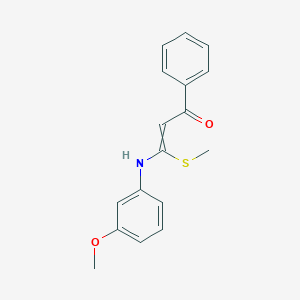
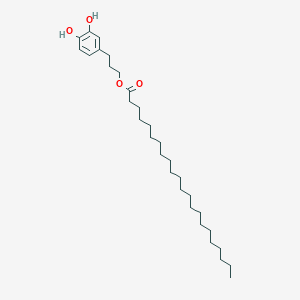
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)

![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
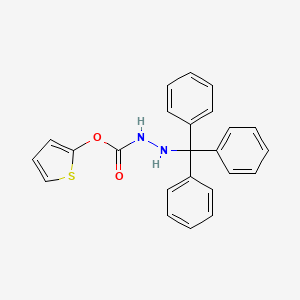
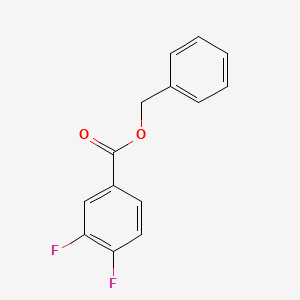
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
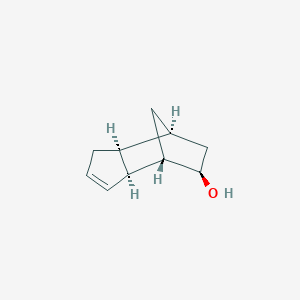
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
